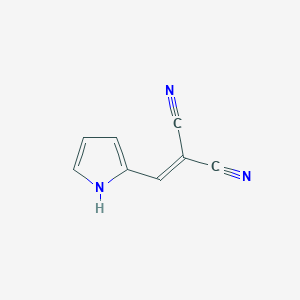

2-(1H-pyrrol-2-ylmethylene)malononitrile

Overview

Description

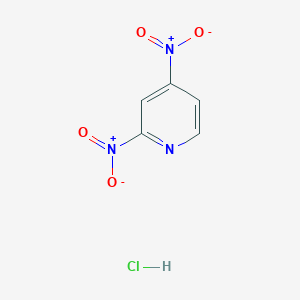

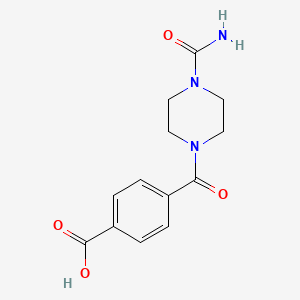

- Also known as 2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile , this compound has the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol .

- It is a solid with a melting point around 170–173°C .

- Malononitrile dimer is a multi-functional reagent with high reactivity due to its three CN functional groups, an amine, and an α,β-unsaturated alkene part.

Synthesis Analysis

- Malononitrile dimer can be prepared by dimerization of malononitrile in the presence of bases or acids.

- It has been extensively used in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, and other derivatives.

Molecular Structure Analysis

- The IUPAC name is 2-(1H-pyrrol-2-ylmethylidene)propanedinitrile .

- The structure consists of a pyrrole ring with a cyano group attached to the α-carbon.

Chemical Reactions Analysis

- Malononitrile dimer has been employed in various reactions, including cycloadditions, cyclocondensations, and multi-component reactions.

- Its flexibility and reactivity make it suitable for total synthesis and medicinal chemistry.

Physical And Chemical Properties Analysis

- Molecular weight: 143.15 g/mol

- Exact mass: 143.04800

- PSA: 63.37000

- LogP: 1.44526

Scientific Research Applications

1. Electrochemical Deposition and Nanotechnology

2-(pyren-1-ylmethylene) malononitrile plays a significant role in the preparation of copper structures through electrochemical deposition. The polymer films derived from this compound, when used on indium tin oxide (ITO), exhibit defined redox behavior. This process has implications for nanotechnology, particularly in creating controllable nanostructured thin films (Nişancı, 2020).

2. Synthesis of Chromophores and Functionalized Analogues

The synthesis of 2-(3-cyano-5-hydroxy-5-methyl-4-vinylene-1H-pyrrol-2(5H)-ylidene)malononitriles, which are novel functionalized analogs of tricyanofuran-containing push-pull chromophores, demonstrates the compound's importance in creating new groups of chromophores. These have potential applications in various fields including photovoltaics and molecular electronics (Belikov et al., 2018).

3. Heterocyclic Compounds Synthesis

The compound is utilized in synthesizing heterocyclic compounds like pyrrole-3-carbonitrile derivatives. These compounds are known for their significant biological activities and have a broad range of applications in pharmaceuticals and agrochemicals (Ahmadi & Maddahi, 2013).

4. Pharmaceutical Synthesis

An efficient method for synthesizing pharmaceutically prospective 2-(3-amino-2,4-dicyanophenyl)pyrroles was developed using 2-(1H-pyrrol-2-ylmethylene)malononitrile. This process has implications in the pharmaceutical industry for developing new drug compounds (Gotsko et al., 2022).

5. Chemosensor Development

The synthesis of cyanide chemosensors using derivatives of 2-(1H-pyrrol-2-ylmethylene)malononitrile highlights its application in environmental monitoring. These sensors are highly sensitive and selective for detecting cyanide in aqueous solutions, potentially useful for water quality assessment (Lin et al., 2013).

Safety And Hazards

- Toxic if swallowed, in contact with skin, or if inhaled.

- Avoid breathing dust/fume/gas/mist/vapors/spray.

- Do not induce vomiting if ingested.

- Metabolism may release cyanide.

Future Directions

- Further research on its applications in drug development and novel scaffolds.

properties

IUPAC Name |

2-(1H-pyrrol-2-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUOTJYAWYXOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383641 | |

| Record name | 2-(1H-pyrrol-2-ylmethylene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-2-ylmethylene)malononitrile | |

CAS RN |

15031-03-5 | |

| Record name | 2-(1H-pyrrol-2-ylmethylene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl n-[(4-butyl-5-mercapto-4h-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1621035.png)

![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide](/img/structure/B1621038.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile](/img/structure/B1621039.png)

![Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1621042.png)

![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)

![3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione](/img/structure/B1621046.png)

![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)

![3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1621052.png)